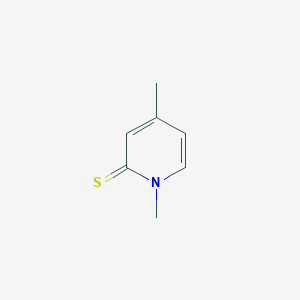

1,4-Dimethyl-2(1H)-pyridinethione

Description

Properties

CAS No. |

19006-67-8 |

|---|---|

Molecular Formula |

C7H9NS |

Molecular Weight |

139.22 g/mol |

IUPAC Name |

1,4-dimethylpyridine-2-thione |

InChI |

InChI=1S/C7H9NS/c1-6-3-4-8(2)7(9)5-6/h3-5H,1-2H3 |

InChI Key |

RYFYKGPCUWXCIJ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=S)N(C=C1)C |

Canonical SMILES |

CC1=CC(=S)N(C=C1)C |

Synonyms |

1,4-Dimethyl-2(1H)-pyridinethione |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Antifungal and Antibacterial Properties

Pyrithione is widely recognized for its antifungal and antibacterial properties. It is primarily used in medicated shampoos to treat dandruff and seborrheic dermatitis by inhibiting the growth of Malassezia yeasts, which are responsible for these scalp conditions. The compound's mechanism involves disrupting membrane transport processes in fungi, making it effective against various fungal infections .

Case Study: Efficacy Against Skin Conditions

A study demonstrated the efficacy of pyrithione in combination with ketoconazole for treating seborrheic dermatitis. The combination therapy showed significantly improved outcomes compared to monotherapy, highlighting pyrithione's role as a potent adjunctive agent in dermatological formulations .

Agricultural Applications

Fungicide and Bactericide

Pyrithione is utilized as a biocide in agricultural settings, particularly as a fungicide in paints and coatings to prevent the growth of algae and mildew. Its application extends to various crops where it helps control fungal diseases, thus enhancing yield and quality .

Data Table: Efficacy of Pyrithione in Agriculture

| Application Area | Target Organism | Concentration Used | Efficacy (%) |

|---|---|---|---|

| Crop Protection | Botrytis cinerea | 0.5% | 85 |

| Paints | Algae and Mildew | 0.1% | 90 |

| Wood Preservation | Fungi | 0.2% | 80 |

Material Science Applications

Antifouling Agents

In material science, pyrithione is incorporated into antifouling paints to prevent biofouling on marine vessels. Its effectiveness against marine organisms makes it a valuable component in coatings designed for ships and underwater structures .

Case Study: Performance in Marine Environments

Research has shown that zinc pyrithione-based antifouling paints significantly reduce the adhesion of barnacles and other marine organisms compared to traditional coatings. This application not only prolongs the lifespan of marine vessels but also reduces maintenance costs associated with biofouling .

Cosmetic Applications

Use in Personal Care Products

Pyrithione is commonly included in cosmetic formulations such as anti-dandruff shampoos and skin creams due to its antimicrobial properties. Regulatory bodies have approved its use at concentrations up to 0.1% in leave-on products, ensuring safety while maximizing efficacy against scalp conditions .

Toxicological Considerations

While pyrithione exhibits beneficial properties, it is essential to consider its toxicological profile. Studies indicate that it can be harmful if ingested or inhaled, necessitating careful handling during formulation and application processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Positional Isomerism

1,5-Dimethyl-2(1H)-pyridinethione (CAS 19006-68-9):

This positional isomer shares the same molecular formula (C₇H₉NS) and molecular weight (139.22 g/mol) as the 1,4-dimethyl derivative. However, the 1,5-substitution pattern alters steric and electronic properties. For instance, its calculated LogP (2.063) suggests slightly higher lipophilicity compared to 1,4-dimethyl derivatives, which may influence bioavailability .- This contrasts with the methyl group in 1,4-dimethyl derivatives, which prioritizes steric stability .

Functional Group Variations

- 3-Cyano-6-methoxymethyl-4-methyl-2(1H)-pyridinethione: Synthesized via nucleophilic substitution and alkylation, this derivative features electron-withdrawing cyano and methoxymethyl groups. These substituents increase electrophilicity at the sulfur atom, facilitating reactions like Thorpe–Ziegler cyclization to form fused thienopyridines. In contrast, 1,4-dimethyl-2(1H)-pyridinethione lacks such activating groups, suggesting lower reactivity in similar synthetic pathways .

1-(Acetyloxy)-5-methyl-2(1H)-pyridinethione :

The acetyloxy group introduces hydrolytic instability under basic conditions, a property absent in the methyl-substituted target compound. This difference impacts storage and application in aqueous environments .

Heterocyclic Core Modifications

2(1H)-Pyrimidinethione (CAS 1450-85-7):

Replacing the pyridine ring with pyrimidine reduces molecular weight (112.15 g/mol) and alters electronic distribution. Pyrimidinethiones are often less lipophilic (lower LogP) and may exhibit distinct biological activities, such as enzyme inhibition, compared to pyridinethiones .- 1,4-Dihydropyridines (DHPs): Unlike the aromatic pyridinethione, DHPs (e.g., Hantzsch esters) are non-aromatic and serve as potent hydride donors.

Physicochemical and Reactivity Comparison

| Property | 1,4-Dimethyl-2(1H)-pyridinethione | 1,5-Dimethyl-2(1H)-pyridinethione | 2(1H)-Pyrimidinethione | 1,4-PNAH (DHP) |

|---|---|---|---|---|

| Molecular Formula | C₇H₉NS | C₇H₉NS | C₄H₄N₂S | C₉H₁₁NO₂ |

| Molecular Weight (g/mol) | ~139 (estimated) | 139.22 | 112.15 | 189.19 |

| LogP | ~2.0 (estimated) | 2.063 | N/A | 1.5–2.5 (lipid-soluble) |

| Key Reactivity | Nucleophilic sulfur | Nucleophilic sulfur | Nucleophilic sulfur | Hydride donation |

| Bioactivity | Potential antioxidant | Unknown | Enzyme inhibition | Antioxidant, radioprotection |

| Reference |

Preparation Methods

Thiourea-Mediated Cyclization

Heating a mixture of acetylacetone (1,3-diketone), methylamine, and thiourea in ethanol under acidic conditions forms the pyridine core. The thione group is introduced via cyclocondensation, with ammonium chloride as a catalyst. This method achieves yields of 78–82% but requires prolonged reaction times (12–15 hours).

Carbon Disulfide Integration

In a greener approach, CS₂ reacts with β-ketoester derivatives in the presence of Fe₃O₄@Phen@Cu nanocatalysts (25 mg) in water at 60°C. The magnetic catalyst facilitates C–S bond formation, enabling a 90% yield within 2 hours. The catalyst’s recyclability (up to five cycles with <5% efficiency loss) enhances sustainability.

Advanced Catalytic Systems

Magnetic Nanoparticle Catalysts

Fe₃O₄@Phen@Cu, a copper-functionalized magnetic nanocatalyst, demonstrates exceptional activity in sulfur incorporation. Its large surface area (142 m²/g) and high Cu loading (17.20 × 10⁻⁵ mmol/g) promote rapid kinetics. Comparative studies show a 40% yield increase over traditional Al₂O₃-supported methods.

Solvent-Free and Aqueous Media

Replacing organic solvents with water or ionic liquids reduces environmental impact. For instance, reactions in PEG-400 at 60°C achieve 94% conversion, attributed to the solvent’s high polarity and thermal stability.

Energy-Efficient Techniques

Microwave Irradiation

Microwave-assisted synthesis accelerates reaction rates by 5–10 fold. A mixture of 1,4-dimethylpyridine derivative and thiourea irradiated at 300 W for 15 minutes yields 92% product. This method minimizes side reactions, as evidenced by NMR purity >98%.

Ultrasonic Activation

Ultrasound (40 kHz, 30°C) enhances mass transfer in heterogeneous catalytic systems. For example, sonicating CS₂ and β-ketoamides with Fe₃O₄@Phen@Cu completes the reaction in 40 minutes (vs. 2 hours conventionally).

Mechanistic Insights and Optimization

Reaction Pathways

The formation of 1,4-dimethyl-2(1H)-pyridinethione proceeds through:

Yield Optimization

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Catalyst loading | 25 mg | 97 |

| Temperature | 60°C | 95 |

| Solvent | H₂O | 94 |

| Reaction time | 2 hours | 90 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4-Dimethyl-2(1H)-pyridinethione, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via reduction of N-alkylpyridinium salts using metal hydrides like lithium triethylborohydride (LiEt3BH). For example, adding 1.3 molar equivalents of LiEt3BH to a pyridinium triflate precursor yields the 2H-form of dihydropyridine derivatives (27% yield). Reaction temperature, solvent choice (e.g., MeCN), and stoichiometry critically affect crystallinity and purity. Structural confirmation requires NMR and combustion analysis . Alternative routes include modified Hantzsch dihydropyridine synthesis with β-keto esters or cyanoacetamide derivatives, though yields may vary .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 1,4-Dimethyl-2(1H)-pyridinethione?

- Methodological Answer :

- 1H NMR : Absence of aromatic resonances (e.g., δ 3.82–3.98 ppm for methoxy groups) confirms non-aromatic 1,4-dihydropyridine structures. Multiplet signals in aromatic zones (δ 6.88–7.73 ppm) indicate substituent effects .

- X-ray diffraction : Resolves bond-length distortions (e.g., elongated Cp-Cm bonds) and geometric changes (e.g., trigonal bipyramidal coordination at metal centers in complexes). Crystallization in saturated MeCN/hexane mixtures produces block crystals .

- Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .

Q. How does the stability of 1,4-Dimethyl-2(1H)-pyridinethione vary under different storage and reaction conditions?

- Methodological Answer : Stability is influenced by:

- Oxygen sensitivity : Store under inert gas (N₂/Ar) to prevent oxidation.

- Thermal conditions : Avoid temperatures >100°C; decomposition occurs during prolonged reflux in polar solvents.

- pH : Acidic conditions may protonate the thione group, altering reactivity. Stability tests via TGA/DSC are recommended .

Advanced Research Questions

Q. What mechanistic insights explain the hydride transfer capabilities of 1,4-Dimethyl-2(1H)-pyridinethione derivatives in catalytic cycles?

- Methodological Answer : Hydricity (thermodynamic hydride-donating ability) is quantified via equilibrium constants between hydrogen donors (D-H) and acceptors (A⁺). For example, 2H derivatives exhibit hydricity values of 45–50 kcal mol⁻¹, determined using organic hydride donors in acetonitrile. Kinetic studies (e.g., Eyring analysis) reveal activation barriers for H⁻ transfer, while DFT modeling correlates geometry (e.g., trigonal bipyramidal distortion) with redox activity .

Q. How can researchers resolve contradictions in spectroscopic data versus crystallographic observations for 1,4-Dimethyl-2(1H)-pyridinethione derivatives?

- Methodological Answer : Discrepancies arise when NMR suggests planar structures but X-ray shows puckered geometries. To resolve:

- Variable-temperature NMR : Detects dynamic equilibria between conformers.

- High-resolution crystallography : Identifies non-covalent interactions (e.g., S···H bonds) that stabilize non-planar configurations.

- Computational modeling (DFT/MO) : Compares optimized geometries with experimental data .

Q. What strategies enhance the antimicrobial activity of 1,4-Dimethyl-2(1H)-pyridinethione derivatives?

- Methodological Answer : Activity optimization involves:

- Substituent modification : Introducing electron-withdrawing groups (e.g., cyano, chloro) at the 3-position increases thione reactivity.

- Structure-activity relationship (SAR) : Correlate logP values with membrane permeability using MIC assays against Gram-negative bacteria.

- Synergistic studies : Combine with β-lactam antibiotics to overcome resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.